3-Chloroprop-2-enamide
Description
Significance of Vinylic Halides and Amides in Organic Synthesis
The utility of 3-Chloroprop-2-enamide as a synthetic tool is rooted in the distinct and complementary reactivity of its two primary functional groups: the vinylic halide and the amide.
Vinylic Halides: Vinylic halides are organic compounds in which a halogen atom is directly attached to a carbon atom of a carbon-carbon double bond. fiveable.mewikipedia.org This structural feature makes them valuable intermediates in a wide array of organic transformations. They are notably used in the synthesis of alkynes through dehydrohalogenation reactions, typically requiring a strong base. fiveable.mebritannica.com
A major area where vinylic halides have proven indispensable is in metal-catalyzed cross-coupling reactions. wikipedia.org Reactions such as the Suzuki-Miyaura, Stille, and Heck couplings utilize vinylic halides as electrophilic partners to form new carbon-carbon bonds, a cornerstone of modern synthetic chemistry for creating complex molecules from simpler precursors. wikipedia.org Furthermore, vinylic halides can be converted into organometallic reagents, such as Grignard and organolithium reagents, which can then react with a variety of electrophiles. wikipedia.orgbritannica.com While generally less reactive towards nucleophilic substitution than their alkyl halide counterparts, their reactivity can be harnessed under specific conditions. britannica.com In recent years, the activation of vinylic halides using visible-light photoredox catalysis has emerged as a powerful and sustainable method for generating highly reactive vinyl radicals, opening new avenues for synthesis. nih.gov
Amides: The amide functional group, characterized by a carbonyl group bonded to a nitrogen atom, is one of the most fundamental and ubiquitous linkages in chemistry and biology. fiveable.menumberanalytics.com It forms the backbone of proteins via the peptide bond, which links amino acids together. solubilityofthings.comjetir.org This biological significance has driven extensive research into amide synthesis and reactivity.
In organic synthesis, amides are prized for their stability. numberanalytics.comsolubilityofthings.com This stability arises from resonance delocalization of the nitrogen lone pair with the carbonyl group, which makes the carbonyl carbon less electrophilic compared to other carbonyl derivatives like esters or acyl halides. jetir.org Despite this inherent stability, amides can undergo a range of important transformations. They can be hydrolyzed back to carboxylic acids, reduced to form amines, or participate in rearrangement reactions. numberanalytics.comsolubilityofthings.compulsus.com The amide bond is a key feature in a vast number of pharmaceuticals, agrochemicals, and materials such as polymers. numberanalytics.compulsus.com Consequently, the development of efficient and atom-economical methods for amide bond formation remains a top priority in green chemistry and industrial processes. pulsus.com
Role of this compound as a Key Synthetic Scaffold
This compound combines the reactivity of both a vinylic halide and an amide, making it a bifunctional building block for synthesizing a variety of more complex molecules, particularly heterocyclic compounds. Research has demonstrated its utility in reactions where both functional groups can be sequentially or concertedly involved in constructing new ring systems.
For instance, derivatives of this compound are key precursors in the synthesis of other functionalized amides. A study on the synthesis of 3-chloro-3-(trimethylsilyl)prop-2-enoic acid amides showed that related starting materials could be converted into these products with moderate to high yields. researchgate.net The reactivity of the β-chlorine atom in these systems towards nucleophilic substitution can be influenced by neighboring groups, such as a trimethylsilyl (B98337) group, which can provide steric hindrance. researchgate.net
The general reactivity of the chloropropenyl moiety is highlighted in the synthesis of various heterocyclic systems. Related compounds like bis(2-chloroprop-2-en-1-yl)sulfide undergo heterocyclization in the presence of hydrazine (B178648) hydrate (B1144303) to yield thiophene (B33073) and pyrrole (B145914) derivatives. mdpi.com Similarly, O-(2-Chloroprop-2-enyl)ketoximes can be rearranged to form substituted pyrroles. acs.org These examples underscore the value of the chloropropenyl unit, as present in this compound, as a precursor for building diverse five-membered heterocyclic rings.
The table below summarizes selected synthetic transformations involving this compound and structurally related compounds, illustrating its role as a versatile scaffold.
| Starting Material Class | Reagents/Conditions | Product Class | Reference |
| 3-(Trimethylsilyl)propynoic acid | (1) (COCl)₂, DMF; (2) Aniline | This compound (minor product) | researchgate.net |
| 3-Chloro-3-(trimethylsilyl)prop-2-enoyl chloride | Amines (e.g., aniline, morpholine) | 3-Chloro-3-(trimethylsilyl)prop-2-enamides | researchgate.net |
| Bis(2-chloroprop-2-en-1-yl)sulfide | Hydrazine hydrate, KOH | Thiophene and Pyrrole derivatives | mdpi.com |
| O-Allyl Oximes | Iridium catalyst, then heat | Substituted Pyrroles | acs.org |
| 2-Chloroprop-2-enenitrile | Sodium benzenesulfinate | 2-Chloro-3-(phenylsulfonyl)propanenitrile | acs.org |
This table is interactive. Click on the headers to sort the data.
Overview of Academic Research Trajectories for this compound
Academic research involving this compound and its analogs is primarily focused on leveraging its unique combination of functional groups for the efficient synthesis of complex and high-value molecules. Key research trajectories include:
Development of Novel Heterocyclic Syntheses: A significant portion of research is dedicated to using this scaffold to access diverse heterocyclic systems. The dual functionality allows for cascade or domino reactions where both the vinyl chloride and amide participate to form rings like pyrroles, thiophenes, and others, which are prevalent in medicinal chemistry. mdpi.comacs.org
Exploration of Reaction Mechanisms: Studies are ongoing to understand and control the regioselectivity and stereoselectivity of reactions involving this scaffold. For example, research into the cycloaddition reactions of related thioamides and the sigmatropic rearrangements of similar oximes aims to provide predictable outcomes for complex molecular construction. acs.orgnih.gov
Application in the Synthesis of Biologically Active Molecules: The structural motifs accessible from this compound are common in pharmaceuticals and agrochemicals. Research is directed towards using it as a key intermediate in the synthesis of target molecules with potential biological activity, such as enzyme inhibitors. acs.org The vinyl group, for instance, can act as a Michael acceptor or a covalent warhead in targeted inhibitors.
Advancements in Catalysis: There is a growing interest in applying modern catalytic methods to transform this compound and its derivatives. This includes the use of transition metal catalysis for cross-coupling reactions and the burgeoning field of photoredox catalysis to enable new types of bond formations under mild conditions, enhancing the synthetic utility of the vinylic halide moiety. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
3-chloroprop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4ClNO/c4-2-1-3(5)6/h1-2H,(H2,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDVYZGMAXSNLGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CCl)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10393339 | |
| Record name | 2-Propenamide, 3-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10393339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
105.52 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52039-21-1 | |
| Record name | 2-Propenamide, 3-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10393339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Ii. Advanced Synthetic Methodologies for 3 Chloroprop 2 Enamide Derivatives
Diverse Synthetic Routes to 3-Chloroprop-2-enamides
A variety of synthetic strategies have been developed to access 3-chloroprop-2-enamide derivatives, starting from different precursors and employing a range of reaction conditions.
Synthesis via 2,3-Acetylenic Acids and Acyl Chlorides
One common approach to α,β-unsaturated amides involves the acylation of amines with acryloyl chlorides. researchgate.net The requisite acyl chlorides can be prepared from carboxylic acids using standard chlorinating agents. Reagents such as phosphorus(V) chloride (PCl₅), phosphorus(III) chloride (PCl₃), and thionyl chloride (SOCl₂) are effective for converting the carboxylic acid's hydroxyl group into a chlorine atom, thereby forming the acyl chloride. libretexts.org The choice of reagent can influence the reaction conditions and byproducts. For instance, the reaction with thionyl chloride produces gaseous byproducts (SO₂ and HCl), which can simplify purification. libretexts.org The resulting acyl chloride can then be reacted with an appropriate amine to yield the desired this compound.
Approaches from 3-(Trimethylsilyl)propynoic Acid
A notable synthetic route utilizes 3-(trimethylsilyl)propynoic acid as a starting material. researchgate.netsigmaaldrich.cn This method allows for the synthesis of polyfunctional 3-chloro-3-(trimethylsilyl)prop-2-enoic acid amides and hydrazides. researchgate.net The process typically involves the conversion of 3-(trimethylsilyl)propynoic acid into its corresponding acyl chloride, 3-chloro-3-(trimethylsilyl)prop-2-enoyl chloride, which is then reacted with an amine or hydrazine (B178648). researchgate.net
For example, the reaction of 3-(trimethylsilyl)propynoic acid with an oxalyl chloride-DMF system, followed by treatment with an amine like aniline, can produce 3-chloro-3-(trimethylsilyl)prop-2-enamides. researchgate.net The reaction conditions, particularly the temperature during the addition of oxalyl chloride, can influence the product yields and the formation of byproducts. researchgate.net
Table 1: Synthesis of N-phenyl-3-chloro-3-(trimethylsilyl)prop-2-enamide from 3-(trimethylsilyl)propynoic acid researchgate.net
| Entry | Temperature (°C) | Yield of 3a (%) | Yield of 4a (%) | Yield of 1a (%) |
| 1 | -25 | 0 | 0 | 86 |
| 2 | 0 | 0 | 0 | 81 |
| 3 | 10 | 5 (E/Z ≈ 2:1) | 52 | 0 |
| 4 | 25 | 25 (E/Z ≈ 3:1) | 13 (E) | 0 |
| 5 | 25 | 0 | 0 | 84 |
| Data sourced from a 2021 study on the synthesis of 3-chloro-3-(trimethylsilyl)prop-2-enoic acid amides. researchgate.net |
The synthesis of various 3-chloro-3-(trimethylsilyl)prop-2-enamides and hydrazides has been achieved with good yields through the reaction of 3-chloro-3-(trimethylsilyl)prop-2-enoyl chloride with different amines and hydrazines. researchgate.net
Nucleophilic Addition Strategies to Prop-2-ynamides
Nucleophilic addition to the triple bond of prop-2-ynamides presents another avenue for the synthesis of β-functionalized prop-2-enamides. researchgate.net While 3-(trimethylsilyl)prop-2-ynamides are generally unreactive towards gaseous HCl, terminal propynamides readily react to form (E,Z)-3-chloroprop-2-enamides in good yields. researchgate.net This difference in reactivity is attributed to the electronic effects of the trimethylsilyl (B98337) group. researchgate.net
Furthermore, β-functionalized prop-2-enamides can be synthesized through the nucleophilic addition of various nucleophiles, such as amines, sodium selenide, or benzeneselenolate, to terminal prop-2-ynamides that are generated in situ from their 3-(trimethylsilyl)prop-2-ynamide precursors. researchgate.net
N-Acylation Reactions for Enamide Formation
Enamides, which are N-acylated enamines, are valuable synthetic intermediates. nih.gov Their synthesis can be achieved through various methods, including the N-acylation of the corresponding amine. The stability of enamides is greater than that of enamines due to the electron-withdrawing nature of the acyl group, which reduces the nucleophilicity of the double bond. nih.gov
One efficient method for enamide synthesis involves the phosphine-mediated reductive acylation of oximes, which are derived from ketones. organic-chemistry.org This approach offers high yields and is scalable, making it suitable for larger-scale preparations. organic-chemistry.org The reaction typically employs a phosphine, such as triethylphosphine, and an acylating agent like acetic anhydride. organic-chemistry.org
Stereoselective Synthesis of this compound Stereoisomers
The control of stereochemistry, particularly the (E/Z) isomerism of the double bond, is a critical aspect of synthesizing this compound derivatives, as the biological activity and physical properties of the isomers can differ significantly.
Control of (E/Z) Isomerism in Propenamide Synthesis
The stereochemical outcome of the synthesis of 3-chloroprop-2-enamides can be influenced by the reaction conditions and the nature of the substrates. For instance, in the synthesis of 3-chloro-3-(trimethylsilyl)prop-2-enamides from 3-(trimethylsilyl)propynoic acid, the temperature of the reaction mixture can affect the (E/Z) ratio of the product. researchgate.net
In the context of enamide synthesis more broadly, palladium-catalyzed hydroamidation of electron-deficient terminal alkynes has been shown to be a stereoselective method for producing Z-enamides. organic-chemistry.org This selectivity is attributed to the formation of a vinyl-palladium complex that is stabilized by hydrogen bonding, which favors the formation of the thermodynamically less stable Z-isomer. organic-chemistry.org While this specific example does not directly produce a 3-chloro-substituted product, the principles of stereocontrol through catalyst and substrate design are broadly applicable.
The synthesis of stereochemically pure precursors can also be a strategy. For example, (E)-3-bromoacrylic acid can be synthesized and subsequently used to prepare (E)-1-bromo-3-chloroprop-1-ene, although it was noted that the stereochemical purity of this particular precursor was not essential for a subsequent reaction. acs.org
Green Chemistry Approaches and Atom Economy in this compound Synthesis
The principles of green chemistry are increasingly integral to the design of synthetic routes for pharmacologically relevant molecules, including derivatives of this compound. This approach focuses on creating chemical processes and products that reduce or eliminate the use and generation of hazardous substances. chemistry-teaching-resources.com A key metric within green chemistry is atom economy, which measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. chemistry-teaching-resources.comstudymind.co.uk
Ideally, reactions would have a 100% atom economy, meaning all atoms from the reactants are found in the product. This is characteristic of addition and rearrangement reactions. chemistry-teaching-resources.com In contrast, substitution and elimination reactions are inherently less atom-economical as they produce by-products, which constitute waste. chemistry-teaching-resources.com High atom economy leads to less waste, greater sustainability, and reduced reliance on finite resources. savemyexams.com
Table 1: Illustrative Calculation of Atom Economy
To demonstrate the concept, the following table breaks down the atom economy calculation for a representative chemical reaction. While this specific example is for the formation of copper chloride, the principles are directly applicable to the synthesis of this compound and its derivatives.
| Step | Description | Formula / Value |
| 1. Reaction | Copper Oxide + Hydrochloric Acid → Copper Chloride + Water | CuO + 2HCl → CuCl₂ + H₂O |
| 2. Desired Product | Copper (II) Chloride | CuCl₂ |
| 3. Molar Mass (Mr) of Desired Product | Mr of CuCl₂ | 134.5 g/mol |
| 4. Sum of Molar Masses (Mr) of All Reactants | Mr of (CuO + 2HCl) | 152.5 g/mol |
| 5. Atom Economy Calculation | (Mr of desired product / Sum of Mr of all reactants) x 100 | (134.5 / 152.5) x 100 |
| 6. Result | Percentage Atom Economy | 88.2% |
This table illustrates the calculation of atom economy using a general reaction. The efficiency of any synthesis for this compound would be assessed using the same formula, aiming for a result as close to 100% as possible. studymind.co.uk
Research into the synthesis of related α,β-unsaturated amides often reveals multi-step procedures. researchgate.net Applying green chemistry principles would involve minimizing these steps, using catalytic reagents instead of stoichiometric ones, and selecting solvents that are less hazardous and can be recycled. chemistry-teaching-resources.com
One-Pot and Multicomponent Reactions for Enhanced Efficiency
To improve synthetic efficiency, reduce waste, and save time and resources, chemists are increasingly turning to one-pot reactions and multicomponent reactions (MCRs). frontiersin.org A one-pot reaction involves subjecting a reactant to successive chemical transformations in a single reactor, thus avoiding the lengthy process of isolating and purifying intermediate compounds. MCRs are even more efficient, combining three or more starting materials in a single step to form a product that incorporates all or most of the atoms from the reactants. frontiersin.orgorganic-chemistry.org
The synthesis of enamide structures, including derivatives of this compound, benefits significantly from these advanced methodologies. For example, a one-pot procedure has been utilized for the synthesis of 3-(trimethylsilyl)propynamide, a precursor to chlorinated derivatives, by combining chlorination and subsequent amination steps in a single process. researchgate.net Similarly, the direct, one-pot synthesis of enamides and enimides from vinyl bromides has been achieved through a copper iodide-promoted vinylic substitution, offering a stereospecific and straightforward procedure. scispace.com
MCRs, such as the Ugi or Passerini reactions, are powerful tools for rapidly building complex molecular architectures. researchgate.netorganic-chemistry.org The Ugi reaction, for instance, can produce α-(acylamino)acrylamides from the combination of an isocyanide, an amine, an aldehyde, and a carboxylic acid. researchgate.net The development of novel MCRs involving various boronic acids and other reagents continues to expand the toolkit for creating substituted enamides with high efficiency. researchgate.net
Table 2: Examples of Efficient Synthetic Reactions for Enamides
The following table summarizes various one-pot and multicomponent reactions used in the synthesis of enamides and their precursors, highlighting the efficiency and conditions of these advanced methods.
| Reaction Type | Reactants | Product Type | Key Features & Efficiency | Source |
| One-Pot Synthesis | 3-(Trimethylsilyl)propynoic acid, oxalyl chloride, amine/DMF | 3-(Trimethylsilyl)propynamide | Combines chlorination and amination in a single procedure. | researchgate.net |
| One-Pot Vinylic Substitution | Vinyl bromide, potassium phthalimide, copper iodide | Enamides / Enimides | Stereospecific, single-step procedure with moderate to good yields. | scispace.com |
| One-Pot Three-Component Condensation | Primary amine, β-silyl substituted cyclopentanone, acyl chloride | Polycyclic Enamide | Used as a key step in total synthesis, producing complex structures efficiently. | beilstein-journals.org |
| Multicomponent Reaction (Ugi) | Isocyanide, amine, aldehyde, substituted cinnamic acid | α-(Acylamino)acrylamides | Convergent reaction building complex amides from simple starting materials. | researchgate.net |
| Three-Component Reaction | 3-(Pinacolatoboryl)allyl acetates, aldehydes, organoboranes | Substituted Enamides | Palladium-catalyzed reaction providing access to synthetically useful products. | researchgate.net |
These efficient synthetic strategies underscore a paradigm shift in chemical synthesis, where complexity is built through elegant, convergent reaction designs rather than lengthy, linear sequences. This approach is crucial for the sustainable and economical production of this compound derivatives and other valuable chemical entities.
Iii. Reactivity Profiles and Mechanistic Investigations of 3 Chloroprop 2 Enamide
Nucleophilic Reactions Involving the Vinyl Chloride Moiety
The vinyl chloride portion of 3-Chloroprop-2-enamide is central to its reactivity with nucleophiles. The presence of the chlorine atom and the adjacent double bond, which is activated by the amide group, allows for two primary modes of reaction: addition to the π-system and substitution at the chlorinated carbon.
The carbon-carbon double bond in this compound is electron-deficient due to the conjugative effect of the adjacent amide group. This electronic characteristic makes it an excellent candidate for conjugate addition reactions (also known as Michael additions). In this process, a nucleophile attacks the β-carbon of the double bond, leading to the formation of a new carbon-nucleophile bond and an enolate intermediate, which is subsequently protonated.
Studies on similar systems, such as 2-chloro-4-vinylpyrimidine, have demonstrated that various N-, O-, S-, and C-centered nucleophiles can undergo facile conjugate addition across the activated vinyl group mdpi.com. The rate of this vinyl addition is often significantly greater than that of nucleophilic substitution at the chlorinated carbon, allowing for selective functionalization of the double bond mdpi.com.
Table 1: Examples of Nucleophiles in Conjugate Addition Reactions
| Nucleophile Type | Example | Product Type |
|---|---|---|
| N-centered | Ethylamine | β-Amino amide |
| S-centered | Alkyl/Arylthiols | β-Thioether amide |
| O-centered | Methoxide | β-Methoxy amide |
This selective reactivity allows for the introduction of diverse substituents, which can be followed by a subsequent reaction, such as the displacement of the chloride, to create highly functionalized molecules mdpi.com.
Direct nucleophilic substitution at a vinylic carbon, such as the chlorinated carbon in this compound, is notably difficult under standard bimolecular nucleophilic substitution (SN2) conditions. Vinylic halides are generally unreactive toward SN2 reactions because the incoming nucleophile cannot access the back side of the sp2-hybridized carbon orbital for the required backside attack quora.com. Furthermore, the transition state for such a reaction would be highly strained and unstable.
Substitution at an sp2-hybridized carbon typically proceeds through different mechanisms, such as addition-elimination or elimination-addition.
Addition-Elimination: This mechanism is common in nucleophilic aromatic substitution and can be applied by analogy to activated vinyl halides youtube.comyoutube.com. A strong nucleophile attacks the chlorinated carbon, breaking the π-bond and forming a resonance-stabilized carbanionic intermediate. In a subsequent step, the leaving group (chloride) is eliminated, and the double bond is reformed youtube.com. The presence of the electron-withdrawing amide group is crucial for stabilizing the negative charge in the intermediate.
Elimination-Addition: This pathway involves the initial elimination of HCl by a very strong base to form a highly reactive alkyne-like intermediate (in this context, a dehydroalanine derivative). The nucleophile then adds to this intermediate. This mechanism is less common for simple vinyl halides unless forced by exceptionally strong basic conditions.
Vinyl chlorides show a general reluctance to undergo nucleophilic substitution reactions easily, distinguishing their reactivity profile significantly from their saturated alkyl halide counterparts quora.com.
Cycloaddition Chemistry of this compound Systems
The double bond in acrylamide (B121943) systems makes them excellent partners in cycloaddition reactions, which are powerful methods for constructing cyclic, and particularly heterocyclic, ring systems.
Acrylamides are effective dipolarophiles in Huisgen 1,3-dipolar cycloadditions, reacting with 1,3-dipolar compounds to form five-membered heterocycles organic-chemistry.org. This type of reaction is highly valuable in synthetic chemistry for its ability to build complex ring systems in a single step researchgate.net. The reactivity of the acrylamide is influenced by the electronic nature of both the dipolarophile and the 1,3-dipole researchgate.net.
Common 1,3-dipoles used in these reactions with acrylamides include:
Nitrile Oxides: React to form isoxazolines.
Nitrones: React to form isoxazolidines.
Diazoalkanes: React to form pyrazolines. researchsolutions.comrsc.org
Azomethine Ylides: React to form pyrrolidines. researchsolutions.comrsc.org
The use of chiral acrylamides can lead to high levels of stereocontrol in the resulting heterocyclic products, as the conformational constraints of the acrylamide effectively shield one face of the double bond researchgate.netresearchsolutions.comrsc.orgresearchgate.net.
Table 2: 1,3-Dipolar Cycloaddition Reactions with Acrylamide Derivatives
| 1,3-Dipole | Resulting Heterocycle |
|---|---|
| Nitrile Oxide | Isoxazoline |
| Nitrone | Isoxazolidine |
| Diazoalkane | Pyrazoline |
Enamides, which are N-acylated enamines, are versatile synthons in organic synthesis. Their unique amphiphilic nature allows them to be strategically used in a variety of cyclization reactions to form N-heterocycles, which are core structures in many natural alkaloids nih.gov. Enamides can participate in enamide–alkyne cycloisomerization, [n + m] cycloadditions, and pericyclic reactions nih.gov.
Enamide-alkyne cycloisomerization is a powerful method for constructing bicyclic and polycyclic nitrogen-containing frameworks. In this reaction, an enamide tethered to an alkyne undergoes cyclization, typically promoted by a transition metal catalyst. Gold (Au) and platinum (Pt) complexes are particularly effective at catalyzing these transformations nih.govresearchgate.net.
The mechanism generally involves the activation of the alkyne by the metal catalyst, making it more electrophilic nih.gov. The nucleophilic enamide double bond then attacks the activated alkyne, initiating the cyclization cascade. The precise pathway can vary, potentially involving intermediates such as metal-vinylidene or metallacycle species, ultimately leading to the cyclized product nih.gov. This strategy has been successfully applied in the total synthesis of complex natural products nih.gov.
Table 3: Catalysts in Enamide–Alkyne Cycloisomerization
| Catalyst Type | Common Examples | Role |
|---|---|---|
| Gold (I) | AuCl, AuCl3 | Activation of alkyne as a π-acid |
Enamide-Based Cyclization Pathways
[3+2] Annulation Reactions
[3+2] annulation reactions represent a powerful class of cycloaddition for constructing five-membered rings, a common structural motif in medicinally relevant compounds. chim.it In the context of this compound, the electron-deficient alkene moiety, activated by the adjacent amide and chloro substituents, can act as a dipolarophile. These reactions can proceed through either concerted or stepwise mechanisms, depending on the nature of the reacting partner (the 1,3-dipole) and the reaction conditions. chim.it
Enamides, as analogues to enamines, can participate in [3+2] annulation reactions, which are pivotal in the total synthesis of various natural products. beilstein-journals.org The reaction of an enamide with a suitable 1,3-dipole, such as an azomethine ylide or a nitrile oxide, leads to the formation of highly functionalized pyrrolidine or isoxazoline rings, respectively. The mechanism typically involves the nucleophilic attack from the dipole onto the enamide's β-carbon, followed by an intramolecular cyclization.
Catalysts, including Lewis acids like AlCl₃ or transition metals such as gold, can be employed to facilitate these annulations. chim.itrsc.org For instance, gold catalysts can activate nitroalkenes for reaction with enamines, leading to a Nef-like cyclization as a key step in the formation of pyrrole (B145914) rings. chim.it The choice of catalyst and reaction conditions can significantly influence the stereoselectivity of the reaction, enabling the synthesis of chiral heterocyclic frameworks. rsc.org
Table 1: Examples of [3+2] Annulation Reactions Involving Enamide-like Structures This table is illustrative of general enamide reactivity in [3+2] annulations and does not represent specific reactions of this compound.
| 1,3-Dipole Source | Enamide Partner | Catalyst/Conditions | Product Type | Reference Finding |
|---|---|---|---|---|
| Azomethine Ylides | Generic Enamides | Thermal or Lewis Acid | Pyrrolidines | Stereochemistry is often retained in concerted cycloadditions. chim.it |
| Nitroalkenes | Enamines (Enamide precursors) | FeCl₃, In(OTf)₃, Au(I) | Pyrroles | The reaction proceeds via a Michael addition followed by a catalyst-mediated Nef-like cyclization. chim.it |
| Allenoates | 3-Methyleneindolin-2-ones | Chiral Phosphine-Phenol | Spirooxindoles | Achieves high yields with excellent regio-, diastereo-, and enantioselectivities. rsc.org |
Polycyclization Strategies
The inherent reactivity of the enamide functional group in this compound makes it an excellent candidate for initiating polycyclization cascades. These strategies are highly efficient in rapidly building molecular complexity from simple precursors, providing access to diverse N-heterocyclic scaffolds found in many natural alkaloids. beilstein-journals.org The enamide can act as a versatile synthon; its nucleophilic character allows it to initiate cyclization, while the resulting iminium ion intermediate can engage in subsequent electrophilic additions or isomerization processes. beilstein-journals.org
One prominent strategy involves an initial nucleophilic cyclization of the enamide onto an internal electrophile. This is often followed by a secondary cyclization event, such as a Pictet-Spengler or Friedel-Crafts type reaction, to form tetracyclic or other complex polycyclic systems. beilstein-journals.org For example, a tandem cyclization/Pictet-Spengler reaction can be utilized to synthesize chiral tetracyclic compounds. beilstein-journals.org
The choice of catalyst is crucial for controlling the outcome of these polycyclization reactions. Lewis acids like In(OTf)₃ or transition metal complexes such as Cu(OTf)₂ combined with chiral ligands can be used to achieve high yields and excellent enantioselectivity in the synthesis of tricyclic products. beilstein-journals.org These methods have been successfully applied in the divergent synthesis of various fawcettimine-type Lycopodium alkaloids, which are known for their potent acetylcholinesterase inhibitory activities. beilstein-journals.org
Aza-Diels-Alder Reactions with N-Acyliminium Cations
The aza-Diels-Alder reaction is a modification of the conventional Diels-Alder reaction where a nitrogen atom replaces a carbon in either the diene or the dienophile. wikipedia.org In the context of this compound, the enamide can serve as the dienophile, reacting with an electron-deficient aza-diene. A particularly relevant variant is the reaction with N-acyliminium cations, which can act as potent heterodienes.
These reactions, often catalyzed by Lewis acids, typically proceed via an inverse-electron demand mechanism. The N-acyliminium ion, generated in situ from a precursor like an N-aryl-3-hydroxyisoindolinone, acts as the diene component. The enamide then functions as the dienophile, leading to the formation of complex nitrogen-containing heterocycles such as 6,6a-dihydroisoindolo[2,1-a]quinolin-11(5H)-ones. nih.gov
The mechanism is generally considered to be a non-concerted, stepwise process. nih.gov It begins with the nucleophilic attack from the enamide onto the N-acyliminium cation, forming the first C-C bond and a new iminium intermediate. Subsequent β-proton elimination or cyclization then yields the final product. nih.gov Steric hindrance on the enamide or the iminium ion precursor can influence the reaction pathway, sometimes favoring simple substitution products over the expected cycloadducts. nih.gov While many aza-Diels-Alder reactions have been developed using chiral Lewis acids, recent advancements have also demonstrated the efficacy of chiral Brønsted acids in catalyzing these transformations with high enantioselectivity. beilstein-journals.org
Transition Metal-Catalyzed Transformations
Palladium(II)-Promoted Processes
Palladium catalysis is a cornerstone of modern organic synthesis, enabling a wide array of transformations. For substrates like this compound, palladium(II) catalysts can promote various cross-coupling and difunctionalization reactions. The electron-deficient double bond and the presence of a vinyl chloride moiety make it a suitable substrate for reactions like Heck coupling, Suzuki coupling, and amination reactions.
In palladium-catalyzed three-component couplings, for instance, a diene can be coupled with an alkenyl triflate and an amine. nih.gov By analogy, this compound could potentially participate in similar transformations. The reaction mechanism often involves the formation of a π-allyl palladium complex. The regioselectivity of the subsequent nucleophilic attack (e.g., by an amine) can be controlled by the choice of ligands, with bulky phosphine ligands like Xantphos or phosphoramidites directing the outcome. nih.gov The nature of the counterion can also have a dramatic effect on product selectivity. nih.gov
Copper- and Nickel-Catalyzed C-C and C-N Bond Formations
Due to their lower cost and unique reactivity, copper and nickel catalysts have emerged as powerful alternatives to palladium for C-C and C-N bond formation. rsc.orgresearchgate.net
Copper-Catalyzed Reactions: Copper catalysis is particularly effective for Ullmann-type coupling reactions to form C-N, C-O, and C-S bonds. researchgate.net Modern advancements using bidentate ligands allow these reactions to proceed under milder conditions. researchgate.net For a substrate like this compound, copper catalysts could facilitate the coupling of various nucleophiles at the vinyl chloride position. Furthermore, copper-catalyzed systems are proficient in three-component intermolecular carbofunctionalization of alkenes, enabling carboamination and carboarylation, which could lead to the synthesis of complex structures like γ-lactams. nih.gov Copper can also catalyze conjugate addition reactions to electron-deficient alkenes, a reaction pathway relevant to the enamide system. organic-chemistry.org
Nickel-Catalyzed Reactions: Nickel catalysts offer distinct advantages in cross-coupling reactions, including the ability to activate typically unreactive C-O and C-N bonds. researchgate.netorganic-chemistry.org Nickel-hydride (NiH) catalyzed hydroamidation of alkenes represents a key method for C-N bond formation with anti-Markovnikov selectivity. nih.gov This process involves the formation of a nickel-alkyl intermediate that reacts with an amine source to form the C-N bond. nih.gov The enamide functionality is well-suited for such transformations, which can be applied to the diastereoselective creation of valuable cyclic enamides. nih.gov Nickel catalysts are also widely used for the cross-coupling of aryl halides and enol derivatives for C-C bond formation. researchgate.net
Table 2: Overview of Copper- and Nickel-Catalyzed Transformations This table illustrates potential reactivities of the this compound scaffold based on known catalysis.
| Catalyst System | Reaction Type | Potential Application for this compound | Key Mechanistic Feature |
|---|---|---|---|
| Copper(I)/Ligand | Ullmann-type C-N Coupling | Substitution of the vinyl chloride with an amine nucleophile. researchgate.netorganic-chemistry.org | Oxidative addition/reductive elimination cycle. |
| Copper(I)/Ligand | Alkene Carbofunctionalization | Three-component coupling to form new C-C and C-N bonds across the double bond. nih.gov | Formation of an organocopper intermediate. |
| Nickel(0)/Ligand | Hydroamidation (C-N Formation) | Anti-Markovnikov addition of an N-H bond across the double bond. nih.gov | Formation of a Ni-H species and migratory insertion. |
| Nickel(0)/Ligand | Cross-Coupling (C-C Formation) | Coupling of an organometallic reagent at the vinyl chloride position (e.g., Suzuki, Negishi). rsc.org | Oxidative addition of Ni(0) into the C-Cl bond. mdpi.com |
Gold-Catalyzed Approaches
Homogeneous gold catalysis, typically involving cationic gold(I) complexes, has become a prominent tool for activating alkynes, allenes, and alkenes toward nucleophilic attack. nih.govnih.gov The high affinity of gold(I) for carbon-carbon multiple bonds (π-acidity) allows it to function as a soft Lewis acid, enabling a variety of cycloisomerization, rearrangement, and addition reactions under mild conditions. core.ac.uk
For this compound, a gold(I) catalyst could coordinate to the electron-rich double bond, rendering it highly electrophilic and susceptible to attack by either external or internal nucleophiles. This activation strategy is central to many gold-catalyzed cascade reactions. For example, the activation of an enyne by a gold complex can lead to the formation of a cyclopropyl gold(I) carbene-like intermediate, which can then undergo further transformations to build complex polycyclic frameworks. nih.govcore.ac.uk
Gold catalysts are also effective in promoting multi-component reactions. Tandem reactions involving the coupling of amides, aldehydes, and alkynes can be catalyzed by a single gold complex to generate highly substituted oxazoles, showcasing the catalyst's ability to facilitate multiple bond-forming events in one pot. researchgate.net This type of reactivity highlights the potential for gold catalysts to mediate complex transformations of the enamide moiety in this compound.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Pyrrolidine |
| Isoxazoline |
| Pyrrole |
| Lycopodium alkaloids |
| 6,6a-Dihydroisoindolo[2,1-a]quinolin-11(5H)-one |
| γ-lactam |
| Xantphos |
| Oxazole |
Rearrangement Reactions and Isomerization Pathways
No research data is available in the scientific literature regarding nih.govnih.gov-sigmatropic rearrangements involving this compound or its derivatives.
Stereochemical Control in Reactions of this compound Derivatives
There is no available research data detailing diastereoselective transformations of this compound derivatives.
Specific enantioselective methodologies for reactions involving this compound derivatives have not been reported in the scientific literature.
Iv. Applications of 3 Chloroprop 2 Enamide As a Versatile Building Block in Complex Organic Synthesis
Construction of Nitrogen-Containing Heterocyclic Scaffolds
The enamide moiety is a privileged functional group for the synthesis of nitrogen-containing heterocycles, which are core components of many pharmaceuticals, agrochemicals, and natural products. beilstein-journals.orgnih.gov The electrophilic nature of the double bond in 3-chloroprop-2-enamide, enhanced by the withdrawing effects of the chlorine and amide groups, makes it an excellent substrate for cyclization and cycloaddition reactions.
The reactivity of the enamide structure is well-suited for multicomponent reactions (MCRs), which allow for the efficient construction of complex molecules in a single step. By strategically combining multiple reactants, intricate fused heterocyclic systems can be assembled with high atom economy. Enamide-based cyclizations have been shown to provide access to a variety of N-heterocycles that are key structural motifs in natural alkaloids. nih.gov These methods often involve tandem reactions or annulations that are synthetically straightforward and effective for creating diverse molecular frameworks. beilstein-journals.org
Pyrazolines, five-membered heterocyclic rings containing two adjacent nitrogen atoms, are significant scaffolds in medicinal chemistry. The synthesis of pyrazolines can be effectively achieved through [3+2] cycloaddition reactions. mdpi.comnih.gov In this process, an activated alkene, such as the one present in this compound, reacts with a 1,3-dipole.
Common 1,3-dipoles used for this purpose include nitrile imines and diazoalkanes. nih.govenamine.net The reaction of an enamide with a 1,3-dipole proceeds via a concerted mechanism to form the pyrazoline ring system with high regioselectivity. mdpi.com The resulting pyrazoline can be a stable final product or an intermediate that can be oxidized to the corresponding pyrazole. organic-chemistry.orgorganic-chemistry.org This synthetic strategy is a powerful tool for creating libraries of pyrazoline derivatives for biological screening. nih.gov
Role in Polymer Chemistry and Materials Science
The polymerizable nature of the acrylamide (B121943) group in this compound and its derivatives makes it a valuable monomer in materials science. It can be incorporated into polymer chains to introduce specific functionalities, leading to materials with tailored properties and applications.
Molecularly imprinted polymers (MIPs) are synthetic materials engineered to have artificial recognition sites that can selectively bind to a specific target molecule. mdpi.com Research has demonstrated the use of prop-2-enamide derivatives as functional monomers and templates for creating MIPs. researchgate.netnih.gov In a representative synthesis, various N-(2-arylethyl)-2-methylprop-2-enamides were prepared to serve as functionalized templates. mdpi.comnih.gov These compounds, which contain a polymerizable unit covalently attached to a template fragment, are copolymerized with a cross-linking monomer, such as divinylbenzene. researchgate.netnih.gov After polymerization, the template portion is chemically cleaved and removed, leaving behind a cavity within the polymer matrix that is shaped to recognize and bind the target molecule with high affinity. mdpi.com
The synthesis of these prop-2-enamide precursors from various 2-arylethylamines proceeds with high efficiency. mdpi.com
| Starting Amine Substituent | Product | Yield (%) |
|---|---|---|
| 4-F | N-(2-(4-fluorophenyl)ethyl)-2-methylprop-2-enamide | 94% |
| 4-Cl | N-(2-(4-chlorophenyl)ethyl)-2-methylprop-2-enamide | 85% |
| 2,4-Cl₂ | N-(2-(2,4-dichlorophenyl)ethyl)-2-methylprop-2-enamide | 72% |
| 4-Br | N-(2-(4-bromophenyl)ethyl)-2-methylprop-2-enamide | 81% |
| 4-OMe | N-(2-(4-methoxyphenyl)ethyl)-2-methylprop-2-enamide | 46% |
| 3,4-(OMe)₂ | N-(2-(3,4-dimethoxyphenyl)ethyl)-2-methylprop-2-enamide | 75% |
Data sourced from Sobiech et al., 2022. mdpi.comnih.gov
The MIPs created using prop-2-enamide derivatives are highly functional polymeric materials. researchgate.net Their primary function is selective molecular recognition, mimicking the action of natural antibodies. mdpi.com For instance, an imprinted polymer produced from N-(2-(4-bromophenyl)ethyl)-2-methylprop-2-enamide demonstrated a high affinity for the target biomolecules tyramine and L-norepinephrine. nih.gov The effectiveness of the imprinting process is quantified by the imprinting factor (IF), which compares the binding capacity of the MIP to a non-imprinted polymer (NIP). The reported imprinting factors for tyramine and L-norepinephrine were 2.47 and 2.50, respectively, indicating a significant and selective binding capability imparted by the templating process. researchgate.netnih.gov This highlights the role of prop-2-enamides in creating advanced materials for potential use in selective separation, sensing, and analysis. mdpi.com
Enabling Synthesis of Complex Molecular Architectures
The enamide functional group is a key component in the strategic synthesis of complex and biologically active natural products. gla.ac.uk Its unique reactivity is leveraged in various cyclization and cross-coupling reactions to construct intricate molecular frameworks that would be difficult to access through other means. beilstein-journals.org
Methodologies such as copper-mediated C-N bond formation have been applied to the total synthesis of structurally complex peptide natural products where the enamide linkage is a crucial structural element. rsc.orgnih.gov Furthermore, enamide-based strategies, including enamide–alkyne cycloisomerization and [3+2] annulation, have proven pivotal in the total synthesis of various alkaloids. beilstein-journals.orgnih.gov The ability to incorporate the enamide moiety and then use its reactivity to forge new rings and stereocenters makes it an indispensable tool for chemists aiming to build complex molecular architectures from simpler precursors. gla.ac.uk
Modular Assembly of Advanced 3D Molecules
There is no specific information available in the searched scientific literature detailing the use of this compound in the modular assembly of advanced 3D molecules. This suggests that its role as a building block for creating complex, three-dimensional chemical structures through a modular approach is not a well-documented area of research.
Utility in Total Synthesis Strategies
Similarly, the utility of this compound in the total synthesis of natural products or other complex target molecules is not described in the available literature. Total synthesis often relies on a diverse array of chemical building blocks, and the absence of this compound in documented synthetic routes indicates that it is not a commonly employed precursor in this field.
While general methodologies exist for the synthesis and reaction of enamides, the specific application of the chlorinated derivative, this compound, in the sophisticated contexts of modular assembly and total synthesis has not been reported in the reviewed sources. Further research would be necessary to explore and establish the potential of this compound in these areas of complex organic synthesis.
No Specific Research Found for this compound
Following a comprehensive search of publicly available scientific literature, no specific computational or theoretical studies corresponding to the requested outline for the chemical compound This compound were found.
The investigation sought to locate detailed research findings on the following topics for this compound:
Quantum Chemical Studies on Reaction Mechanisms:
Elucidation of Activation Barriers and Energy Landscapes
Transition State Analysis
Density Functional Theory (DFT) Calculations:
Optimized Geometrical Parameters
Frontier Molecular Orbital (FMO) Analysis
Natural Bond Orbital (NBO) Analysis
V. Computational and Theoretical Investigations of 3 Chloroprop 2 Enamide and Its Reactions
Density Functional Theory (DFT) Calculations
Molecular Electrostatic Potential Analysis
Molecular Electrostatic Potential (MEP) analysis is a valuable computational method used to predict the reactive behavior of molecules by visualizing their electron density distribution. The MEP map displays regions of positive and negative electrostatic potential, indicating areas that are, respectively, electron-poor (electrophilic) and electron-rich (nucleophilic).
For a molecule like 3-chloroprop-2-enamide, an MEP analysis would likely reveal a significant negative potential (red or yellow regions) around the oxygen and nitrogen atoms of the amide group, highlighting their nucleophilic character and ability to act as hydrogen bond acceptors. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms of the amide group, indicating their propensity to act as hydrogen bond donors.
A key feature of interest in this compound is the electrophilic nature of the β-carbon atom in the carbon-carbon double bond, which is susceptible to nucleophilic attack in a Michael addition reaction. The MEP surface would visualize this electrophilicity. The presence of the electron-withdrawing chlorine atom is expected to further enhance the positive potential at the β-carbon, thereby increasing its reactivity toward nucleophiles.
In a study on a structurally similar compound, (E)-3-(2,6-dichlorophenyl)-acrylamide, MEP analysis of its dimer revealed distinct regions of positive and negative potential that govern intermolecular interactions. researchgate.net The interpretation of the MEP is based on color-coding, where redder regions signify negative charge (electron-rich) and bluer regions indicate positive charge (electron-poor), with green areas being neutral. researchgate.net
Table 1: Predicted Molecular Electrostatic Potential Features of this compound
| Molecular Region | Predicted Electrostatic Potential | Implication for Reactivity |
| Amide Oxygen | Negative | Nucleophilic center, hydrogen bond acceptor |
| Amide Nitrogen | Negative | Nucleophilic center, hydrogen bond acceptor |
| Amide Hydrogens | Positive | Electrophilic center, hydrogen bond donor |
| β-Carbon (of C=C) | Positive | Electrophilic center for Michael addition |
| Chlorine Atom | Negative | Electron-withdrawing, influences overall electron distribution |
Molecular Modeling and Simulation Approaches
Molecular modeling and simulation techniques, such as molecular dynamics (MD), offer a dynamic perspective on the behavior of this compound and its interactions with other molecules. These simulations can model the movement of atoms over time, providing insights into conformational changes, intermolecular interactions, and reaction dynamics.
MD simulations could be employed to study the interaction of this compound with biological macromolecules, such as proteins. Given that acrylamide (B121943) and its derivatives are known to react with cysteine residues in proteins via Michael addition, simulations could elucidate the specific binding modes and the local protein environment that facilitates this reaction. nih.gov For instance, the presence of nearby positively charged amino acids like lysine and arginine can favor the binding of acrylamide to cysteine residues. nih.gov
Furthermore, MD simulations are valuable for investigating the behavior of this compound in different solvent environments. Simulations in aqueous solution, for example, can reveal the structure and dynamics of the surrounding water molecules and how they influence the conformation and reactivity of the solute. acs.org In simulations of polyacrylamide in water, it has been observed that the polymer macromolecules tend to adsorb onto surfaces in a coiled form. nih.gov
Quantum mechanics/molecular mechanics (QM/MM) simulations represent a powerful hybrid approach. In this method, the reactive part of the system (e.g., this compound and the reacting residue of a protein) is treated with a high level of quantum mechanical theory, while the larger, less reactive environment (the rest of the protein and solvent) is described using classical molecular mechanics. This approach provides a balance between accuracy and computational cost, making it suitable for studying reaction mechanisms in complex biological systems. biorxiv.org
Solvation Effects in Reaction Pathways
The solvent environment can significantly influence the rates and mechanisms of chemical reactions. For reactions involving this compound, computational methods can be used to explicitly or implicitly model the effects of solvation.
Density Functional Theory (DFT) calculations, often combined with a continuum solvation model (like the Polarizable Continuum Model, PCM), are commonly used to study reaction pathways in solution. These models approximate the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of solvation free energies.
In the context of the Michael addition reaction of this compound, the polarity of the solvent is expected to play a crucial role. Polar solvents can stabilize charged intermediates and transition states, potentially lowering the activation energy and accelerating the reaction. A DFT study on the reaction of acrylamide with L-cysteine and L-glutathione highlighted the importance of the reaction mechanism, suggesting that a homolytic pathway might be more stable for the reaction with L-glutathione. nih.govnih.gov The study also noted that factors like the pKa of the thiol, the nature of the electron-withdrawing group on the Michael acceptor, and the polarity and pH of the solvent all affect the reaction kinetics. nih.govresearchgate.net
Explicit solvation models, where individual solvent molecules are included in the simulation, can provide a more detailed picture of solvent effects. Molecular dynamics simulations can be used to study the specific hydrogen bonding interactions between this compound and solvent molecules and how these interactions change along a reaction coordinate. For example, simulations have shown that the amide moiety of acrylamide interacts strongly with water through hydrogen bonding. acs.org Understanding these specific interactions is crucial for accurately predicting reaction barriers and mechanisms in solution.
Vi. Advanced Analytical and Spectroscopic Techniques in the Study of 3 Chloroprop 2 Enamide Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the covalent framework of 3-Chloroprop-2-enamide. By probing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within the molecule.
One-dimensional (1D) NMR experiments, including ¹H and ¹³C NMR, are fundamental for the initial structural verification of this compound.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound (Cl-CH=CH-CONH₂), one would expect distinct signals for the two vinylic protons (Hα and Hβ) and the two amide protons (-NH₂). The chemical shifts are influenced by the electronegativity of adjacent atoms (Cl, C=O) and the anisotropic effects of the double bond and carbonyl group. The vinylic protons will appear as doublets due to coupling to each other, with the magnitude of the coupling constant (J-value) indicating the stereochemistry (typically ~7-12 Hz for cis and ~12-18 Hz for trans). The amide protons may appear as two separate broad singlets or one broad singlet, depending on the solvent and the rate of exchange.
¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this compound, three distinct signals are expected: one for the carbonyl carbon (C=O) and two for the sp²-hybridized carbons of the vinyl group (-CH=CH-). The carbonyl carbon is the most deshielded and will appear furthest downfield. The chemical shifts of the vinylic carbons are influenced by the attached chlorine atom and the amide group.
Predicted NMR Data for this compound
| Technique | Atom/Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |
|---|---|---|---|---|
| ¹H NMR | -C(O)H= | ~6.5 - 7.5 | Doublet (d) | Coupled to the other vinylic proton. |
| -CHCl= | ~6.0 - 7.0 | Doublet (d) | Coupled to the other vinylic proton. | |
| -NH₂ | ~5.5 - 8.0 | Broad Singlet(s) | Chemical shift and appearance are solvent and concentration dependent. | |
| ¹³C NMR | C=O | ~165 - 175 | - | Carbonyl carbon of the amide group. |
| -C(O)CH= | ~125 - 135 | - | Vinylic carbon adjacent to the carbonyl. | |
| -CHCl= | ~120 - 130 | - | Vinylic carbon attached to chlorine. |
Two-dimensional (2D) NMR experiments provide correlation data that unambiguously establish the connectivity between atoms, which is crucial for complex structures or for differentiating between isomers. rsc.org
COSY (Correlation Spectroscopy): This homonuclear experiment would show a cross-peak between the two vinylic protons, confirming their scalar coupling and connectivity through the double bond. researchgate.netresearchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would show cross-peaks connecting the signal of each vinylic proton in the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, which is essential for determining stereochemistry. For this compound, a NOESY spectrum could help confirm the E or Z configuration of the double bond by observing through-space correlations between specific vinylic protons and other parts of the molecule.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a vital technique for determining the molecular weight of this compound and for gaining structural information through the analysis of its fragmentation patterns. The molecular formula of this compound is C₃H₄ClNO, giving it a monoisotopic mass of approximately 105.0033 Da.
A key feature in the mass spectrum of a chlorine-containing compound is the isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This results in the molecular ion appearing as two peaks, the M+ peak (containing ³⁵Cl) and the M+2 peak (containing ³⁷Cl), with a characteristic intensity ratio of approximately 3:1.
The fragmentation pattern upon electron ionization would provide a fingerprint for the molecule. Common fragmentation pathways for amides and alkyl halides can be predicted.
Predicted Mass Spectrometry Fragmentation for this compound
| m/z (for ³⁵Cl) | Fragment Ion | Possible Origin |
|---|---|---|
| 105 / 107 | [C₃H₄ClNO]⁺ | Molecular Ion (M⁺) |
| 70 | [C₃H₄NO]⁺ | Loss of Cl radical (M - 35) |
| 69 | [C₃H₃NO]⁺ | Loss of HCl (M - 36) |
| 44 | [CONH₂]⁺ | Cleavage of the C-C bond adjacent to the carbonyl group. |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. rsc.org While no publicly available crystal structure for the parent this compound exists, studies on substituted α-thio-β-chloroacrylamides demonstrate the power of this technique for this class of compounds. ucc.ienist.gov
Should single crystals of this compound be obtained, X-ray diffraction analysis would provide a wealth of information, including:
Unambiguous Stereochemistry: The configuration (E or Z) of the double bond would be definitively established.
Precise Bond Lengths and Angles: Accurate measurements of all bond lengths (e.g., C=C, C-Cl, C=O, C-N) and angles would provide insight into the electronic nature of the molecule.
Conformation: The planarity of the molecule and the torsional angles, such as the C=C-C=O dihedral angle, would be determined.
Intermolecular Interactions: The packing of molecules in the crystal lattice would reveal intermolecular forces, such as hydrogen bonding between the amide N-H groups and the carbonyl oxygen of neighboring molecules, which dictate the physical properties of the solid.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by absorption bands corresponding to the vibrational frequencies of its key bonds. Analysis of related compounds like acrylamide (B121943) and trans-3-chloroacrylic acid allows for the prediction of these characteristic bands. spectrabase.comrsc.org
Predicted IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Amide (-CONH₂) | N-H Stretch | 3150 - 3400 | Medium (often two bands) |
| C=O Stretch (Amide I) | 1650 - 1690 | Strong | |
| Alkene (-CH=CH-) | C=C Stretch | 1620 - 1660 | Medium |
| =C-H Stretch | 3000 - 3100 | Medium | |
| Alkyl Halide (-C-Cl) | C-Cl Stretch | 600 - 800 | Strong |
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic methods are essential for separating this compound from reaction mixtures and for assessing its purity. The choice of technique depends on the volatility and polarity of the compound.
High-Performance Liquid Chromatography (HPLC): As a polar molecule, this compound is well-suited for analysis by reverse-phase HPLC. A C18 stationary phase with a mobile phase of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727) would likely provide good separation. Detection could be achieved using a UV detector, as the conjugated system of the acrylamide is expected to absorb UV light. HPLC methods have been successfully employed for the analysis of related α-thio-β-chloroacrylamides.
Gas Chromatography (GC): Given its relatively low molecular weight, GC is also a viable technique, potentially coupled with a mass spectrometer (GC-MS) for definitive identification and quantification. The analysis of the related compound acrylamide in various matrices is often performed using GC-MS, sometimes requiring derivatization to increase volatility and improve chromatographic performance. A polar capillary column (e.g., a wax-type or a mid-polarity phenyl-containing column) would be suitable for separating this compound from non-polar impurities.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for separating, identifying, and quantifying components within a mixture. openaccessjournals.com Its application in the study of this compound would be crucial for assessing the purity of a synthesis product, monitoring reaction progress, or quantifying the compound in various matrices.
The separation in HPLC is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. globalresearchonline.net For a moderately polar compound like this compound, which contains both a polar amide group and a less polar chlorinated alkene structure, reversed-phase HPLC is the most probable method of choice. In this mode, a nonpolar stationary phase (typically C18-bonded silica) is used with a polar mobile phase, such as a mixture of water and a soluble organic solvent like acetonitrile or methanol. pan.olsztyn.pl Compounds are separated based on their hydrophobicity, with more polar compounds eluting earlier.
Detection is commonly achieved using an ultraviolet (UV) detector. The presence of the carbon-carbon double bond and the carbonyl group in the amide functionality act as chromophores, allowing this compound to absorb UV light at a characteristic wavelength. globalresearchonline.net For more complex analyses or trace-level detection, HPLC can be coupled with mass spectrometry (HPLC-MS), which provides molecular weight and structural information, enhancing the certainty of identification. nih.govnih.gov
Table 1: Illustrative HPLC Parameters for this compound Analysis
| Parameter | Condition | Purpose |
| Column | C18 (Octadecylsilyl), 250 mm x 4.6 mm, 5 µm | Provides a nonpolar stationary phase for reversed-phase separation. |
| Mobile Phase | Isocratic or Gradient elution with Water:Acetonitrile | Separates the analyte from impurities based on polarity. |
| Flow Rate | 1.0 mL/min | Ensures consistent elution and reproducible retention times. |
| Injection Volume | 10 µL | Standard volume for introducing the sample into the system. |
| Column Temperature | 30 °C | Maintains stable retention times by controlling viscosity and interactions. |
| Detector | UV-Vis Diode Array Detector (DAD) | Quantifies the analyte by measuring UV absorbance at a specific wavelength. |
Gas Chromatography (GC) and Derivatization Strategies
Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. phenomenex.com For a small molecule like this compound, GC analysis is feasible, but direct injection can be problematic due to the polar amide group. The active hydrogen on the nitrogen atom can lead to undesirable interactions with the GC column, resulting in poor peak shape (tailing) and reduced sensitivity. gcms.cz
To overcome these issues, derivatization is employed. This process chemically modifies the analyte to make it more suitable for GC analysis by increasing its volatility and thermal stability. colostate.edu The primary strategies for derivatizing the amide group in this compound would involve silylation or acylation. gcms.cz
Silylation: This is the most common derivatization method for compounds with active hydrogens. A silylating reagent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogen of the amide with a nonpolar trimethylsilyl (B98337) (TMS) group. phenomenex.comsigmaaldrich.com The resulting TMS-derivative is significantly more volatile and less polar, leading to improved chromatographic performance.
Acylation: This method involves reacting the amide with an acylating agent, such as an anhydride, to form a more stable and volatile derivative. colostate.edu
Following derivatization, the sample is analyzed by GC, often coupled with a mass spectrometer (GC-MS). This combination allows for both the separation of the derivatized analyte and its definitive identification based on its mass spectrum. agriculturejournals.cznih.govrestek.com The selection of a derivatization strategy depends on factors like reaction efficiency and the absence of interfering byproducts. sigmaaldrich.com
Table 2: Common Derivatization Reagents for Amide Groups in GC Analysis
| Reagent Class | Example Reagent | Target Functional Group | Resulting Derivative |
| Silylating Agents | BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) | Amides, Alcohols, Carboxylic Acids | Trimethylsilyl (TMS) ether/ester/amide |
| MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) | Amides, Amines | Trimethylsilyl (TMS) derivative | |
| Acylating Agents | Trifluoroacetic Anhydride (TFAA) | Amides, Amines, Alcohols | Trifluoroacetyl ester/amide |
| Pentafluoropropionic Anhydride (PFPA) | Amides, Amines, Alcohols | Pentafluoropropionyl ester/amide |
Microscopic Techniques for Material Characterization
When this compound is used as a monomer to create polymers or other materials, microscopic techniques are indispensable for characterizing the resulting product's structure and composition at the micro- and nanoscale. sae.org
Scanning Electron Microscopy (SEM) is a fundamental technique used to produce high-resolution images of a material's surface. mdpi.com It works by scanning the sample with a focused beam of electrons, which interact with the atoms in the sample, producing various signals that contain information about the surface topography and composition. psu.edu
For a polymer synthesized from this compound, SEM analysis would reveal key morphological features. azom.com These include:
Surface Topography: The texture and features on the material's surface.
Morphology: The size, shape, and arrangement of particles or phases.
Porosity: The presence and distribution of pores on the surface.
To prepare a non-conductive polymer sample for SEM, it is typically coated with a thin layer of a conductive material, such as gold or carbon, to prevent the buildup of static charge on the surface. mdpi.com The resulting images are crucial for understanding how synthesis conditions affect the final structure of the material and for identifying any defects. azom.com
Energy-Dispersive X-ray Spectroscopy (EDS, EDX, or EDXA) is an analytical technique used for the elemental analysis of a sample. wikipedia.org It is almost always coupled with SEM, as the electron beam that creates the SEM image also excites the atoms in the sample, causing them to emit characteristic X-rays. psu.edu The EDS detector measures the energy and intensity of these X-rays to identify the elements present and their relative abundance. carleton.edu
When analyzing a material made from this compound (formula C₃H₄ClNO), an EDS analysis would be expected to detect signals for Carbon (C), Chlorine (Cl), Nitrogen (N), and Oxygen (O). unam.mx This technique is exceptionally useful for:
Confirming Composition: Verifying that the expected elements are present in the synthesized material.
Elemental Mapping: Generating maps that show the spatial distribution of each element across the sample's surface, which is vital for assessing the homogeneity of the material or the distribution of different phases in a composite. memphis.edu
Contaminant Identification: Detecting the presence of unexpected elements that may indicate impurities from the synthesis process. analysis.rs
Table 3: Expected Elemental Data from EDS Analysis of Poly(this compound)
| Element | Symbol | Expected Presence | Application of Data |
| Carbon | C | Yes (major) | Confirms organic polymer backbone. |
| Oxygen | O | Yes (major) | Confirms presence of amide group. |
| Nitrogen | N | Yes (major) | Confirms presence of amide group. |
| Chlorine | Cl | Yes (major) | Confirms presence of chloro-substituent. |
| Other Elements | e.g., Na, S, Si | Possible (trace) | Indicates potential impurities or contaminants. |
Surface Area and Porosity Analysis
For materials designed for applications such as adsorption, catalysis, or separation, the surface area and porosity are critical physical properties. These characteristics determine how the material interacts with its environment. anton-paar.com
The Brunauer-Emmett-Teller (BET) method is the most widely used technique for determining the specific surface area of solid materials. malvernpanalytical.com The analysis is based on the physical adsorption of a gas (physisorption), typically nitrogen, onto the surface of the material at cryogenic temperatures (usually the boiling point of liquid nitrogen, 77 K). micromeritics.com
During the analysis, the amount of gas adsorbed onto the sample is measured at various partial pressures. The BET theory is then applied to these data to calculate the amount of gas required to form a single molecular layer (a monolayer) on the entire surface. anton-paar.com From this monolayer capacity, the total surface area of the material can be calculated. For materials with very low surface areas, other gases like krypton may be used to improve measurement accuracy. malvernpanalytical.commicromeritics.com
If a porous material were synthesized using this compound, the BET method would provide essential data on its specific surface area (in m²/g), pore volume, and average pore size. researchgate.netresearchgate.net This information is vital for evaluating its potential performance in applications where a high surface area is desirable.
Table 4: Representative Data from BET Surface Area Analysis
| Parameter | Description | Illustrative Value | Significance |
| BET Surface Area | The total surface area of the material per unit of mass. | 150 m²/g | Indicates the extent of surface available for interaction. |
| Total Pore Volume | The total volume of the pores within the material per unit of mass. | 0.25 cm³/g | Relates to the material's capacity to hold fluids or gases. |
| Average Pore Diameter | The average diameter of the pores in the material. | 6.7 nm | Characterizes the size of the pores (microporous, mesoporous, or macroporous). |
Vii. Future Perspectives and Emerging Research Directions for 3 Chloroprop 2 Enamide
Development of Novel Catalytic Systems for 3-Chloroprop-2-enamide Transformations
The development of innovative catalytic systems is paramount for enhancing the efficiency, selectivity, and scope of chemical transformations involving this compound. Current research focuses on several key areas:
Enantioselective Catalysis: A significant frontier is the development of chiral catalysts for asymmetric reactions. While not specific to this compound, the broader field of asymmetric catalysis for α,β-unsaturated amides offers valuable insights. For instance, the use of chiral scandium complexes in the asymmetric chloroamination of α,β-unsaturated esters and chalcones suggests potential for similar transformations with this compound to yield chiral amino-chloro amides. nih.gov Similarly, bifunctional iminophosphorane catalysts have been successfully employed in the enantioselective sulfa-Michael addition to unactivated α,β-unsaturated amides, a strategy that could be adapted for this compound. chemrxiv.org
Photocatalysis and Electrocatalysis: These emerging fields offer green and sustainable alternatives to traditional thermal methods. The application of photocatalysis could enable novel cycloaddition or cross-coupling reactions of this compound under mild conditions. Electrocatalysis could provide a powerful tool for reductive or oxidative transformations, potentially leading to new synthetic pathways.
Nanocatalysis: The use of metallic or metal oxide nanoparticles as catalysts could offer high activity and selectivity due to their large surface area and unique electronic properties. These catalysts can also be more easily recovered and recycled, contributing to more sustainable processes.
Biocatalysis: The use of enzymes as catalysts (biocatalysis) is a rapidly growing area in green chemistry. Enzymes could be engineered to perform highly selective transformations on this compound, such as dehalogenation or amidation, under environmentally benign conditions.
Table 1: Promising Catalytic Systems for Future this compound Transformations
| Catalytic System | Potential Transformation | Advantages |
| Chiral Lewis Acids | Asymmetric Michael Additions | High enantioselectivity, access to chiral building blocks. |
| Organocatalysts | Enantioselective Conjugate Additions | Metal-free, often milder reaction conditions. |
| Photocatalysts (e.g., Ru or Ir complexes) | [2+2] Cycloadditions, Cross-Coupling | Use of visible light as a renewable energy source. |
| Electrocatalysis | Reductive Dechlorination, Dimerization | Avoids the use of stoichiometric chemical reductants or oxidants. |
| Nanoparticles (e.g., Pd, Au) | Cross-Coupling Reactions (e.g., Suzuki, Heck) | High catalytic activity, potential for recyclability. |
| Engineered Enzymes | Regio- and Stereoselective Functionalization | High selectivity, environmentally friendly conditions. |
Exploration of New Reactivity Modes and Cascade Reactions
Beyond its established reactivity, this compound possesses the potential for novel reaction pathways and participation in complex cascade sequences. Future research is likely to focus on:
Activation of the C-Cl Bond: While the vinyl chloride moiety is generally less reactive than its alkyl counterpart, novel catalytic systems could enable its activation for cross-coupling reactions, providing a direct route to functionalized enamides.
Dipolar Cycloadditions: The electron-deficient nature of the double bond suggests that this compound could act as a dipolarophile in [3+2] cycloaddition reactions with azides, nitrile oxides, or other 1,3-dipoles, leading to the synthesis of five-membered heterocyclic compounds.
Cascade Reactions: The multiple reactive sites in this compound (the double bond, the C-Cl bond, and the amide functionality) make it an ideal candidate for cascade reactions. A single catalytic system could trigger a sequence of transformations, rapidly building molecular complexity from a simple starting material. For example, a Michael addition followed by an intramolecular cyclization could provide access to complex heterocyclic scaffolds.
Expansion of Applications in Diverse Chemical Fields
The unique structural features of this compound make it a valuable building block with the potential for applications in various chemical disciplines.
Medicinal Chemistry: Chloro-containing molecules are prevalent in pharmaceuticals, and the this compound scaffold could be incorporated into novel drug candidates. nih.gov Its ability to act as a Michael acceptor suggests it could be a covalent inhibitor of specific biological targets. The acrylamide (B121943) moiety is a known pharmacophore in many biologically active compounds.
Materials Science: The polymerizable nature of the acrylamide group opens up possibilities for the use of this compound as a monomer or cross-linking agent in the synthesis of functional polymers. The presence of the chlorine atom provides a handle for post-polymerization modification, allowing for the tuning of material properties. The combination of chemistry and material science can lead to novel solutions for health problems. nih.gov
Agrochemicals: The development of new pesticides and herbicides often relies on the synthesis of novel chemical entities. The reactivity of this compound could be harnessed to create new agrochemicals with improved efficacy and environmental profiles.
Integration with Machine Learning and AI in Chemical Synthesis Design
The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis. nih.govnih.govresearchgate.net For this compound, these technologies can be applied in several ways:
Retrosynthetic Analysis: AI-powered tools can propose novel and efficient synthetic routes to this compound and its derivatives, potentially uncovering pathways that are not immediately obvious to human chemists.
Reaction Prediction and Optimization: Machine learning models can be trained on large datasets of chemical reactions to predict the outcome of a given transformation involving this compound under specific conditions. researchgate.net This can significantly reduce the number of experiments required to optimize a reaction, saving time and resources.
Catalyst Design: AI can be used to design new catalysts with enhanced activity and selectivity for specific transformations of this compound. By analyzing the relationship between catalyst structure and performance, machine learning algorithms can identify promising new catalyst candidates.
Table 2: Applications of AI and Machine Learning in this compound Research
| AI/ML Application | Description | Potential Impact |
| Computer-Aided Synthesis Planning (CASP) | AI algorithms propose synthetic routes based on known chemical reactions. | Discovery of more efficient and novel syntheses. |
| Predictive Modeling | ML models predict reaction yields, selectivity, and optimal conditions. | Accelerated reaction optimization and reduced experimental costs. |
| de novo Catalyst Design | Generative models propose novel catalyst structures with desired properties. | Development of highly efficient and selective catalysts for specific transformations. |
| High-Throughput Screening Analysis | AI assists in the analysis of large datasets from high-throughput experiments. | Rapid identification of lead compounds and optimal reaction conditions. |
Sustainable and Environmentally Benign Synthetic Protocols for this compound Production
The principles of green chemistry are increasingly important in chemical synthesis. researchgate.net Future research on this compound will likely focus on developing more sustainable production methods.
Use of Renewable Feedstocks: Investigating routes to this compound from biomass-derived starting materials would reduce the reliance on fossil fuels.
Solvent-Free or Green Solvent Reactions: Replacing traditional volatile organic solvents with water, supercritical fluids, or ionic liquids can significantly reduce the environmental impact of the synthesis. Catalyst-free reactions in water are also a promising avenue. semanticscholar.org
Continuous Flow Synthesis: Performing the synthesis in a continuous flow reactor can offer better control over reaction parameters, leading to higher yields and purity, as well as improved safety and scalability.
Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product is a core principle of green chemistry.
Advanced In-Situ Spectroscopic Monitoring of this compound Reactions
Real-time monitoring of chemical reactions provides valuable insights into reaction mechanisms and kinetics, enabling precise control and optimization. Advanced in-situ spectroscopic techniques are being increasingly applied to chemical synthesis. rsc.orgmdpi.comuu.nl
In-situ NMR and IR Spectroscopy: These techniques can provide detailed structural information about reactants, intermediates, and products as the reaction progresses, helping to elucidate complex reaction mechanisms.
Raman Spectroscopy: This technique is particularly well-suited for monitoring reactions in aqueous media and can provide information about vibrational modes, allowing for the tracking of specific functional groups. In-situ Raman spectroscopy can be used to control redox reactions. geochemicalperspectivesletters.org
Mass Spectrometry: The coupling of mass spectrometry to a reaction vessel allows for the real-time detection of reaction components, providing sensitive and quantitative data on reaction progress.
Microfluidic Reactors with Integrated Spectroscopy: The combination of microfluidics with spectroscopic techniques enables high-throughput reaction screening and optimization with minimal reagent consumption. rsc.org
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-Chloroprop-2-enamide, and how can reaction conditions be optimized for high yield and purity?
- Methodological Answer: Synthesis typically involves coupling chloro-substituted propenoic acid derivatives with amines under controlled conditions. Key steps include:
- Reagent selection : Use acyl chlorides (e.g., propenoyl chloride) and substituted amines in anhydrous solvents (e.g., dichloromethane or THF) .
- Temperature control : Maintain reactions at 0–5°C to minimize side reactions like hydrolysis .
- Purity monitoring : Employ thin-layer chromatography (TLC) with UV visualization to track reaction progress .
- Workup : Neutralize excess acid with aqueous sodium bicarbonate, followed by extraction and solvent removal under reduced pressure .
Q. Which spectroscopic techniques are most reliable for confirming the structure and purity of this compound?
- Methodological Answer:
- NMR spectroscopy : Use H and C NMR to verify hydrogen/carbon environments (e.g., vinyl protons at δ 6.2–6.8 ppm and amide carbonyl at ~168 ppm) .
- IR spectroscopy : Confirm amide C=O stretches (~1650–1680 cm) and N-H stretches (~3300 cm) .
- Mass spectrometry (MS) : Validate molecular ion peaks (e.g., [M+H]) and fragmentation patterns consistent with the chlorinated backbone .
Q. How can researchers ensure reproducibility when scaling up the synthesis of this compound?
- Methodological Answer:
- Detailed protocols : Document solvent purity, stirring rates, and temperature gradients to minimize batch-to-batch variability .
- Control experiments : Include internal standards (e.g., known yields of analogous compounds) to identify deviations .
- Analytical consistency : Use identical instrumentation settings (e.g., NMR spectral width, IR resolution) across experiments .
Advanced Research Questions
Q. How can computational methods (e.g., DFT calculations) predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer:
- Modeling software : Use Gaussian or ORCA to calculate frontier molecular orbitals (HOMO/LUMO) and identify electrophilic sites .
- Transition state analysis : Apply QM/MM simulations to map energy barriers for chloride displacement by nucleophiles (e.g., amines, thiols) .
- Validation : Compare computed reaction pathways with experimental kinetic data (e.g., rate constants from UV-Vis monitoring) .
Q. What strategies resolve contradictions in reported spectral data for this compound derivatives?
- Methodological Answer:
- Meta-analysis : Cross-reference NMR/IR data from multiple studies (e.g., NIST Chemistry WebBook ) to identify outliers.
- Isotopic labeling : Synthesize C- or N-labeled analogs to resolve overlapping signals in crowded spectra .
- Collaborative validation : Share samples with independent labs to verify reproducibility, addressing solvent or instrumentation biases .
Q. How can researchers design experiments to probe the biological activity of this compound while minimizing off-target effects?
- Methodological Answer:
- Structure-activity relationships (SAR) : Synthesize analogs with systematic substitutions (e.g., halogen replacement, steric hindrance) to isolate bioactive motifs .
- In vitro assays : Use cell-based models (e.g., HEK293 or HeLa) with controlled dosing and cytotoxicity controls (e.g., MTT assays) .
- Target identification : Employ pull-down assays with biotinylated probes or computational docking (e.g., AutoDock Vina) to predict protein targets .
Q. What experimental and theoretical approaches can elucidate the degradation pathways of this compound under environmental conditions?
- Methodological Answer:
- Accelerated stability testing : Expose the compound to UV light, humidity, and varying pH levels, followed by LC-MS analysis to identify breakdown products .
- Kinetic modeling : Use Arrhenius equations to extrapolate degradation rates at different temperatures .
- Ecotoxicity screening : Pair degradation studies with bioassays (e.g., Daphnia magna or algal growth inhibition) to assess environmental impact .
Methodological Best Practices
- Literature review : Prioritize primary sources (e.g., peer-reviewed journals) over databases like PubChem to avoid unverified data .
- Data reporting : Follow Beilstein Journal guidelines for experimental sections, including raw spectral data in supplementary materials .
- Ethical compliance : Adhere to institutional protocols for chemical safety and waste disposal, even in non-biomedical contexts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
